molecular formula C42H72O13 B13863523 Ginsenoside Rg2-d6

Ginsenoside Rg2-d6

Cat. No.: B13863523
M. Wt: 791.0 g/mol
InChI Key: AGBCLJAHARWNLA-HJNCRBJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Rg2-d6 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ginsenoside Rg2-d6 involves the extraction and purification from Panax ginseng. The process typically includes the following steps:

    Extraction: The roots of Panax ginseng are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of recombinant glycoside hydrolases. These enzymes facilitate the large-scale production of high-purity this compound by selectively hydrolyzing specific glycosidic bonds .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rg2-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various deglycosylated derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Ginsenoside Rg2-d6 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Ginsenoside Rg2-d6 can be compared with other ginsenosides, such as:

Uniqueness

This compound is unique due to its specific molecular structure and the distinct pharmacological effects it exhibits. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C42H72O13

Molecular Weight

791.0 g/mol

IUPAC Name

(2S,5S,6S)-2-[(2R,3R,5S)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[7,7,7-trideuterio-2-hydroxy-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24?,25?,26+,27-,28-,29+,30+,31?,32?,33?,34+,35-,36-,37+,39+,40+,41+,42?/m0/s1/i1D3,2D3

InChI Key

AGBCLJAHARWNLA-HJNCRBJASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H](C([C@@H](C(O5)CO)O)O)O[C@H]6C(C([C@@H]([C@@H](O6)C)O)O)O)C)O)C)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.